7-Chloro-2-methyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Indazoles are known to be present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, the specific targets can vary depending on the functional groups attached to the indazole core.
Mode of Action
Indazole-containing compounds are known for their wide variety of medicinal applications, suggesting that their interaction with their targets can lead to significant changes in cellular processes .
Biochemical Pathways
Indazoles are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indazoles have been associated with a variety of biological activities, suggesting that they can have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
7-Chloro-2-methyl-2H-indazole may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is hypothesized that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with methylhydrazine under acidic conditions, leading to the formation of the indazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 80-100°C to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as copper or palladium, can enhance the reaction rate and selectivity. Additionally, solvent recycling and purification steps are implemented to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
7-Chloro-2-methyl-2H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
2-Methyl-2H-indazole: Lacks the chlorine substituent, leading to different chemical reactivity and biological activity.
7-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
2-Methyl-1H-indazole: Different tautomeric form, leading to variations in chemical properties and biological activities.
Uniqueness: 7-Chloro-2-methyl-2H-indazole is unique due to the presence of the chlorine atom at the 7-position, which can significantly influence its chemical reactivity and biological properties. This substitution can enhance its potential as a therapeutic agent and its utility in various chemical reactions .
Properties
IUPAC Name |
7-chloro-2-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUUPXABAFLXFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.